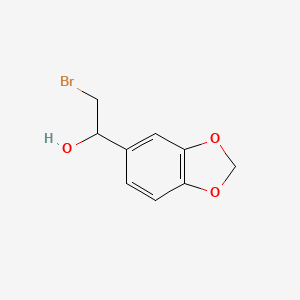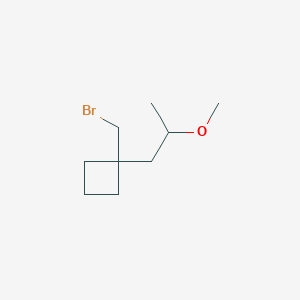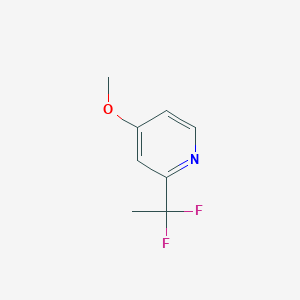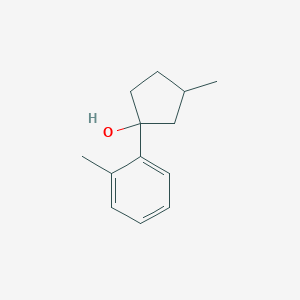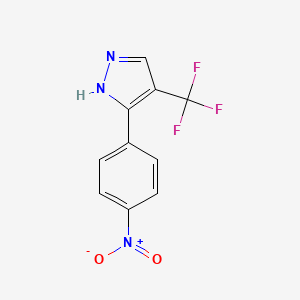
4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole: is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Chemistry: 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is used in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.
作用机制
The mechanism of action of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
4-(Trifluoromethyl)-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
5-Phenyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but without the nitro group, leading to variations in reactivity and applications.
5-(4-Methylphenyl)-4-(trifluoromethyl)-1H-pyrazole:
Uniqueness: The presence of both the nitrophenyl and trifluoromethyl groups in 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole imparts unique chemical and biological properties. The nitrophenyl group contributes to its reactivity in oxidation and reduction reactions, while the trifluoromethyl group enhances its lipophilicity and stability.
属性
CAS 编号 |
790661-64-2 |
|---|---|
分子式 |
C10H6F3N3O2 |
分子量 |
257.17 g/mol |
IUPAC 名称 |
5-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-15-9(8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15) |
InChI 键 |
FKHZRLOLGXOAPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Hydroxyethyl)amino]butan-2-one](/img/structure/B13222663.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13222664.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)



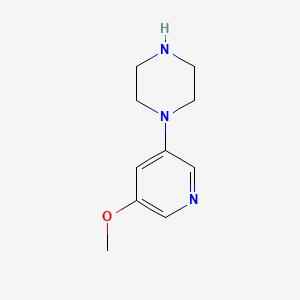

![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)
